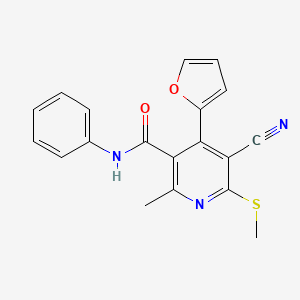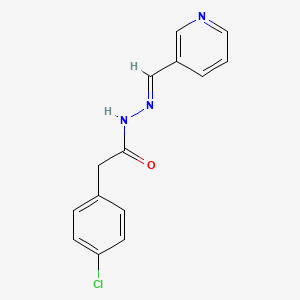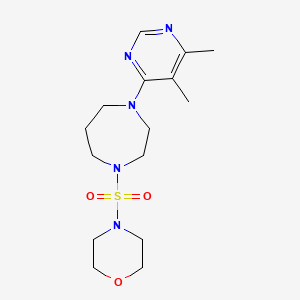![molecular formula C16H10FN3 B5579313 1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)
1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline is a chemical compound that has been of great interest in scientific research. It belongs to the class of triazoloquinolines and has shown promising results in various studies.
Scientific Research Applications
Anticancer Activity
The synthesis of new derivatives of 1,2,4-triazolo[4,3-a]-quinoline has been explored for anticancer activities. Notably, urea derivatives were synthesized and evaluated against human neuroblastoma and colon carcinoma cell lines, showing significant to moderate cytotoxicity in specific compounds (Reddy et al., 2015).
Antibacterial and Antifungal Properties
Another study synthesized 3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl-2-(2,4-dichloro-5-fluorophenyl)quinolines, demonstrating their antibacterial activities. This emphasizes the potential of fluoro-containing quinoline derivatives in combating bacterial infections (Holla et al., 2005).
Benzodiazepine and Adenosine Receptor Binding
Further research into 1,2,3-triazolo[1,5-a]quinoxalines revealed their synthesis and binding capabilities towards benzodiazepine and A(1) and A(2A) adenosine receptors. This study identified derivatives with good affinity towards benzodiazepine receptors, indicating potential applications in neurological research (Biagi et al., 1998).
Molecular Recognition and Fluorophores
Investigations into the ring-chain isomerism of 3-(pyridin-2-yl)[1,2,3]triazolo[1,5-a]quinoline derivatives for new fluorophores in molecular recognition show how structural modifications affect their properties. This highlights the versatility of these compounds in designing new materials for chemical sensing (Ballesteros-Garrido et al., 2009).
Anticonvulsant Effects
The synthesis of quinoline and triazoloquinoline derivatives has also been studied for their anticonvulsant properties. Certain derivatives have shown increased anticonvulsant activity, offering insights into new therapeutic agents for epilepsy (Guan et al., 2007).
Anti-Inflammatory and Anticancer Activities
Efficient one-pot synthesis techniques have led to the creation of pyrimido[4,5-b]quinoline derivatives with significant anti-inflammatory and anticancer activities. These findings underline the therapeutic potential of such derivatives in treating inflammation and cancer (Hafez et al., 2016).
properties
IUPAC Name |
1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3/c17-13-6-3-5-12(10-13)16-19-18-15-9-8-11-4-1-2-7-14(11)20(15)16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGICLQPXYITYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5579235.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5579260.png)


![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)
![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)


![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)
![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)